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Introduction

Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic
disorder characterized by the progressive formation of extra-skeletal bone, a process known as
heterotopic ossification (HO). This abnormal bone growth occurs in muscles, tendons, and
ligaments, leading to severe mobility restrictions and a significantly reduced lifespan. The
underlying cause of FOP is most commonly a recurrent activating mutation (R206H) in the
gene encoding Activin A receptor type | (ACVR1), also known as activin receptor-like kinase 2
(ALK2). This mutation leads to aberrant signaling of the bone morphogenetic protein (BMP)
pathway, driving the pathological bone formation.

Zilurgisertib (formerly INCB000928) is an investigational, orally administered small molecule
designed as a potent and selective inhibitor of ALK2. By targeting the dysregulated kinase
activity of the mutated ACVR1, zilurgisertib aims to normalize BMP signaling and thereby halt
the progression of heterotopic ossification in individuals with FOP. Preclinical studies have
demonstrated its potential to strongly suppress HO in animal models.[1] Zilurgisertib is
currently being evaluated in a Phase 2 clinical trial, known as the PROGRESS study, to assess
its efficacy, safety, and tolerability in patients with FOP.[1]

This technical guide provides an in-depth overview of zilurgisertib, focusing on its mechanism
of action, preclinical data, and the experimental protocols used in its evaluation.
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Mechanism of Action and Signaling Pathway

The primary driver of FOP is the hyperactivity of the ALK2 receptor due to a gain-of-function
mutation.[1] This leads to excessive downstream signaling through the phosphorylation of
SMAD proteins (SMAD1/5/8). Zilurgisertib is an ATP-competitive inhibitor that binds to the
kinase domain of ALK2, preventing its autophosphorylation and the subsequent
phosphorylation of its downstream targets. This inhibition effectively dampens the overactive

BMP signaling cascade that is characteristic of FOP.

Click to download full resolution via product page

FOP Signaling Pathway and Zilurgisertib's Mechanism of Action.

Quantitative Data

The following tables summarize the key quantitative data for zilurgisertib from preclinical

studies.

Table 1: Biochemical and Cellular Activity
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Assay Type Target IC50 (nM) Cell Line Notes
Biochemical
_ ALK2 (ACVR1) 15 - -

Kinase Assay

Cellular Inhibition of

pSMAD1/5 ALK2 (ACVR1) 63 - SMAD1/5

Assay phosphorylation.
Inhibition of
BMP-6

Cellular Hepcidin )

] ALK2 (ACVR1) 20 Huh-7 stimulated

Production o

hepcidin

production.[2]

Table 2: Kinase Selectivity

Kinase % Inhibition at 200 nM
ALK1 50
ALK6 48
Zilurgisertib demonstrates high selectivity for
ALK2 over other kinases.
Table 3: Preclinical Pharmacokinetics of Zilurgisertib
] Cmax Bioavaila
Species Dose Route Tmax (h) t1/2 (h) .
(nM) bility (%)
Mouse 3 mg/kg Oral - - - -
Rat 3 mg/kg Oral - - - 71
Dog 0.3 mg/kg Oral - - - 57
Human
100 mg Oral - 2.0-4.1 22.8-31.4 -
(Healthy)
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Table 4: In Vivo Efficacy in a Pediatric FOP Mouse Model

Heterotopic

Treatment Group Dose (mg/kg, bid) Ossification Joint Mobility
Volume

Vehicle - High Impaired

Zilurgisertib 2 Potently reduced Fully maintained

Zilurgisertib =5 Complete prevention Fully maintained

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK2 (ACVR1) Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of
zilurgisertib against the ALK2 enzyme.

Obijective: To quantify the half-maximal inhibitory concentration (IC50) of zilurgisertib for ALK2
kinase activity.

Materials:

Recombinant active ALK2 kinase

» Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM B-glycerol-phosphate, 25 mM MgCI2, 5
mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]

o ATP solution (at a concentration near the Km for ALK2, e.g., 250 uM)[3]
e Substrate (e.g., Casein, 1 mg/mL)[3]
 Zilurgisertib (serial dilutions)

e [y-33P]ATP or ADP-Glo™ Kinase Assay kit
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o 96-well plates

¢ Incubator (30°C)

 Scintillation counter or luminometer
Procedure:

e Prepare a reaction mixture containing kinase buffer, substrate, and diluted active ALK2
kinase.

o Add serial dilutions of zilurgisertib or vehicle (DMSO) to the wells of a 96-well plate.
e Add the kinase reaction mixture to the wells.

« Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of
[y-33P]ATP if using the radiometric method).

 Incubate the plate at 30°C for a specified time (e.g., 15-45 minutes).[3][4]
o Stop the reaction (e.g., by adding EDTA or the ADP-Glo™ reagent).
e Quantify the kinase activity:

o Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away
unincorporated [y-33P]ATP, and measure the incorporated radioactivity using a scintillation
counter.

o Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the
amount of ADP produced, which is proportional to kinase activity.

o Calculate the percent inhibition for each zilurgisertib concentration relative to the vehicle
control.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cellular pSMAD1/5 Signaling Assay
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This protocol outlines a cell-based assay to measure the effect of zilurgisertib on the
phosphorylation of SMAD1/5, a key downstream event in the ALK2 signaling pathway.

Objective: To determine the IC50 of zilurgisertib for the inhibition of BMP-induced SMAD1/5
phosphorylation in a cellular context.

Materials:

o HEK?293 cells stably transfected with a BMP-responsive element-luciferase reporter (BRE-
Luc)[5][6]

e Cell culture medium (e.g., DMEM with 10% FBS)

e Recombinant human BMP-6

o Zilurgisertib (serial dilutions)

e Lysis buffer

o Luciferase assay reagent

o 96-well cell culture plates

e Luminometer

Procedure:

e Seed the BRE-Luc reporter cells in a 96-well plate and allow them to adhere overnight.
 Starve the cells in a low-serum medium for several hours.

o Pre-treat the cells with serial dilutions of zilurgisertib or vehicle for a specified time (e.g., 1
hour).

o Stimulate the cells with a sub-maximal concentration of BMP-6 (e.g., 10 ng/mL) for a defined
period (e.g., 15 hours).[5]

e Lyse the cells and transfer the lysate to a white-walled 96-well plate.
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e Add the luciferase assay reagent to each well.
e Measure the luminescence using a luminometer.

o Calculate the percent inhibition of BMP-6-induced luciferase activity for each zilurgisertib
concentration.

o Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo FOP Mouse Model Efficacy Study

This protocol describes a preclinical efficacy study using a pediatric mouse model of FOP to
evaluate the ability of zilurgisertib to prevent heterotopic ossification.

Objective: To assess the in vivo efficacy of zilurgisertib in preventing injury-induced
heterotopic ossification.

Animal Model:

 Inducible knock-in mice expressing the human ACVR1 R206H mutation (e.g.,
Acvr1R206H/+;CreERT2).[7]

Materials:

Zilurgisertib formulated for oral administration

Vehicle control

Tamoxifen (for Cre-recombinase induction)

Cardiotoxin (for muscle injury)

Micro-computed tomography (LCT) scanner
Procedure:

 Induce the expression of the mutant ACVR1 R206H allele in young mice by administering
tamoxifen.
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o After a washout period, induce muscle injury by injecting cardiotoxin into the gastrocnemius
muscle.[7]

» Administer zilurgisertib or vehicle orally, twice daily (bid), starting from the day of injury for a
period of several weeks (e.g., 6 weeks).

e At the end of the treatment period, euthanize the mice and collect the injured limbs.
e Quantify the volume of heterotopic bone formation using uCT imaging and analysis.
» Assess joint mobility through passive range of motion measurements.

o Compare the extent of heterotopic ossification and the preservation of joint function between
the zilurgisertib-treated and vehicle-treated groups.

Visualizations
Experimental Workflows
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In Vitro Experimental Workflow for Zilurgisertib Characterization.
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In Vivo Efficacy Study Workflow in FOP Mouse Model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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